4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide
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Overview
Description
4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chromene core, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, as well as continuous stirring, helps in achieving consistent quality. Purification processes such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Common in modifying the chromene or thiazole rings to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases such as cancer . The compound’s structure allows it to interact with multiple targets, making it a versatile agent in drug development .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene: Shares a similar core structure but lacks the chromene and carboxamide groups.
4-oxo-4,5,6,7-tetrahydrobenzo[b]furan: Similar in structure but contains a furan ring instead of a thiazole ring.
Uniqueness
What sets 4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide apart is its combination of the chromene core with the thiazole ring and carboxamide group. This unique structure contributes to its diverse reactivity and broad range of applications in scientific research .
Properties
IUPAC Name |
4-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15-10-5-1-3-7-13(10)22-9-11(15)16(21)19-17-18-12-6-2-4-8-14(12)23-17/h1,3,5,7,9H,2,4,6,8H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKBRIOFQAZGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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